4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h2,4,6,9H,1,3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYTMYCYNCQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and β-ketoesters can be used to form the thieno[2,3-c]pyridine core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-thieno[3,2-c]pyridine: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.
2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid: A derivative with additional functional groups that may alter its chemical properties and applications.
Uniqueness
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride (CAS Number: 2059932-32-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H10ClNO2S
- Molecular Weight : 219.69 g/mol
- CAS Number : 2059932-32-8
- Purity : Minimum 95% .
Biological Activity
The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological effects:
Antiviral Activity
Research indicates that derivatives of thieno[2,3-c]pyridines exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness in inhibiting the influenza A virus by disrupting protein-protein interactions crucial for viral replication. The most potent derivatives demonstrated an IC50 value as low as 1.1 μM against the PA-PB1 interaction in the influenza polymerase complex .
Anticancer Properties
Studies have highlighted the antiproliferative effects of thieno[2,3-c]pyridine derivatives against various cancer cell lines. For example, one study reported that certain derivatives inhibited proliferation in breast and colon cancer cell lines with varying degrees of potency . The mechanism appears to involve interference with critical cellular pathways rather than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative therapeutic pathways .
Antioxidant Activity
Antioxidant properties have also been attributed to thieno[2,3-c]pyridine derivatives. In vitro assays demonstrated significant free radical scavenging activity, with some compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid . This suggests potential applications in managing oxidative stress-related diseases.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Viral Polymerase : The compound may disrupt the assembly and function of viral polymerase complexes essential for replication.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Radical Scavenging : The presence of functional groups allows for effective interaction with free radicals.
Case Studies
Several studies have explored the biological activity of thieno[2,3-c]pyridine derivatives:
- Antiviral Efficacy Against Influenza :
- Anticancer Activity :
- Antioxidant Potential :
Data Summary Table
Q & A
Q. Advanced
- Cross-validation : Combine NMR, IR, and mass spectrometry. For example, discrepancies in pyridine proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
- Dynamic NMR : Resolve overlapping signals by varying temperature or using 2D techniques (COSY, HSQC).
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
How stable is this compound under acidic or basic conditions?
Advanced
The hydrochloride salt is stable in mild acidic conditions (e.g., HCl/methanol at 25°C) but degrades in strong bases (pH > 10) due to deprotonation of the carboxylic acid and ring-opening reactions. Stability studies under reflux (80°C, 24h) in HCl/methanol showed <5% degradation . For long-term storage, keep at –20°C in anhydrous, inert atmospheres .
What methods optimize reaction yields for derivatives of this compound?
Q. Advanced
- Stepwise reagent addition : Add oxidizing agents (e.g., KMnO₄) in small portions to control exothermicity and minimize side products .
- Temperature control : Maintain 90–95°C during oxidation to balance reaction rate and selectivity .
- Catalytic acid : Use HCl (1–2 eq.) to protonate the pyridine nitrogen, enhancing electrophilic substitution reactivity .
How do electron-withdrawing substituents affect the reactivity of the thienopyridine core?
Advanced
The carboxylic acid group at position 7 acts as an electron-withdrawing group, reducing electron density on the fused thiophene ring. This increases susceptibility to nucleophilic aromatic substitution at electron-deficient positions (e.g., C-3 or C-4). Computational studies (e.g., Fukui indices) can predict reactive sites .
What safety protocols are essential during synthesis and handling?
Q. Basic
- Use fume hoods and PPE (gloves, goggles) when handling concentrated HCl or methanol .
- Avoid skin contact; the compound may cause irritation (H315, H319) .
- Neutralize waste with sodium bicarbonate before disposal .
How can researchers resolve low yields in coupling reactions involving this compound?
Q. Advanced
- Activation of carboxylic acid : Convert to acyl chloride (SOCl₂, 0°C) or use coupling agents (EDC/HOBt) for amide formation .
- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 30% → 65% in 2h for analogous systems) .
- Purification : Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) to isolate pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
